(4-Amino-4-methylpentyl)dimethylamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

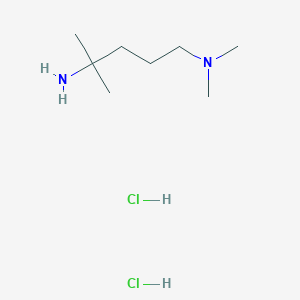

(4-Amino-4-methylpentyl)dimethylamine dihydrochloride is a chemical compound with the molecular formula C8H22Cl2N2. It is a derivative of (4-Amino-4-methylpentyl)dimethylamine, which is known for its applications in various scientific fields. This compound is typically used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-4-methylpentyl)dimethylamine dihydrochloride involves the reaction of (4-Amino-4-methylpentyl)dimethylamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:

- Dissolution of (4-Amino-4-methylpentyl)dimethylamine in an appropriate solvent.

- Addition of hydrochloric acid to the solution.

- Stirring the mixture at a controlled temperature until the reaction is complete.

- Isolation and purification of the resulting this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade equipment to handle larger quantities of reactants and to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-4-methylpentyl)dimethylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amine derivatives, while reduction may produce amine derivatives with different degrees of hydrogenation.

Scientific Research Applications

(4-Amino-4-methylpentyl)dimethylamine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-4-methylpentyl)dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

(4-Amino-4-methylpentyl)dimethylamine: The parent compound, which shares similar chemical properties but lacks the dihydrochloride salt form.

N,N-Dimethyl-1,4-pentanediamine: A structurally related compound with similar functional groups.

4-Methyl-1,4-pentanediamine: Another related compound with a similar backbone structure.

Uniqueness

(4-Amino-4-methylpentyl)dimethylamine dihydrochloride is unique due to its specific chemical structure and the presence of the dihydrochloride salt. This gives it distinct properties and makes it suitable for specific applications that other similar compounds may not be able to fulfill.

Biological Activity

(4-Amino-4-methylpentyl)dimethylamine dihydrochloride, often referred to as 1, is a compound that has garnered interest in various biological and pharmacological studies. This article aims to outline its biological activity, mechanisms of action, potential therapeutic applications, and associated risks based on current research findings.

Chemical Structure and Properties

This compound is a substituted amine characterized by the presence of two methyl groups attached to a nitrogen atom and an amino group attached to a branched carbon chain. Its molecular formula is C₇H₁₈Cl₂N₂, and it has a molecular weight of 195.14 g/mol. The dihydrochloride form indicates that it exists as a salt, enhancing its solubility in aqueous environments.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those involving monoamines such as dopamine, norepinephrine, and serotonin. Research indicates that compounds with similar structures often act as releasers or inhibitors at monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.

Key Mechanisms:

- Monoamine Transporter Interaction : It may function as a substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, potentially leading to enhanced neurotransmission.

- Agonistic Effects : Similar compounds have shown agonistic effects on adrenergic receptors, which may contribute to stimulant properties.

Stimulant Properties

Research has shown that this compound exhibits stimulant effects akin to other psychoactive substances. Its potential for increasing alertness and energy levels has been documented in various studies.

Toxicological Profile

Despite its stimulant properties, there are significant concerns regarding the safety profile of this compound. Reports indicate potential adverse effects including:

- Cardiovascular Issues : Increased heart rate and blood pressure.

- Psychiatric Symptoms : Anxiety, agitation, and in severe cases, psychosis.

- Neurotoxicity : Prolonged exposure may lead to neurotoxic effects due to excessive neurotransmitter release.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Case Study on 4-Methylaminorex : A related compound known as 4-methylaminorex was studied for its potent releasing activity at monoamine transporters. It was found to have significant implications for human health due to its association with fatalities linked to its use as a recreational drug .

- Comparative Analysis with Other Stimulants : A study comparing the effects of (±)-cis-4,4'-DMAR with other stimulants revealed that it exhibited higher potency at SERT compared to traditional stimulants like amphetamine . This highlights the potential for severe side effects when used improperly.

- Neuroprotective Studies : Some derivatives of dimethylamino compounds have been explored for their neuroprotective properties against oxidative stress in neuronal cell lines. These studies suggest potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activity

| Property | Description |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₇H₁₈Cl₂N₂ |

| Mechanism of Action | Monoamine transporter releaser |

| Potential Effects | Stimulant effects, increased alertness |

| Adverse Effects | Cardiovascular strain, psychiatric symptoms |

| Research Findings | Neuroprotective potential in certain derivatives |

Properties

Molecular Formula |

C8H22Cl2N2 |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

1-N,1-N,4-trimethylpentane-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C8H20N2.2ClH/c1-8(2,9)6-5-7-10(3)4;;/h5-7,9H2,1-4H3;2*1H |

InChI Key |

JLSUJJXUJXQVDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCN(C)C)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.